2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one
Description
This compound features a pyridazin-3(2H)-one core substituted at position 2 with a 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl group and at position 6 with a 4-methoxyphenyl group. Structural characterization methods such as NMR, MS, and X-ray crystallography (using SHELX programs ) are critical for confirming its configuration.
Properties
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-28-19-8-6-17(7-9-19)20-10-11-21(26)25(23-20)15-22(27)24-13-12-16-4-2-3-5-18(16)14-24/h2-11H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMZSIMJMVIVNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one can be achieved through multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with 3,4-dihydroisoquinoline in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with a pyridazinone derivative under controlled conditions to yield the final product. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxoethyl group attached to the dihydroisoquinoline nitrogen exhibits reactivity toward nucleophiles. This site undergoes substitution under basic conditions:
Mechanistic Insight : The reaction proceeds via a two-step process: (1) deprotonation of the amide nitrogen to generate a reactive intermediate, and (2) nucleophilic attack at the carbonyl carbon .
Oxidation of the Dihydroisoquinoline Moiety
The 3,4-dihydroisoquinoline ring undergoes oxidation to form aromatic isoquinoline derivatives, altering electronic properties:
Key Finding : Oxidation with DDQ preserves the pyridazinone ring, enabling selective functionalization .
Electrophilic Aromatic Substitution
The 4-methoxyphenyl group participates in electrophilic substitution, primarily at the para position relative to the methoxy group:
| Reaction Type | Reagent | Position Modified | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C-3 of phenyl | Nitro derivative (precursor for reduced amines) |
| Sulfonation | SO₃/H₂SO₄ | C-2 of phenyl | Sulfonic acid derivative |
Limitation : Steric hindrance from the pyridazinone ring limits substitution at adjacent positions .
Hydrolysis of the Pyridazinone Ring
Under strongly acidic or basic conditions, the pyridazinone ring undergoes hydrolysis:
| Conditions | Product | Notes |
|---|---|---|
| 6M HCl, reflux | Dicarboxylic acid fragment + amine | Non-reversible degradation |
| NaOH (1M), 60°C | Ring-opened enol intermediate | pH-dependent reversibility |
Catalytic Hydrogenation
Selective reduction of the dihydroisoquinoline double bond is achievable:
| Catalyst | Pressure (atm) | Product | Stereochemistry |
|---|---|---|---|
| Pd/C (10% w/w) | 1.5 | Tetrahydroisoquinoline derivative | cis-addition |
| Rh/Al₂O₃ | 3.0 | Fully saturated hexahydroisoquinoline | trans-dominant |
Application : Hydrogenated derivatives show enhanced blood-brain barrier permeability .
Cross-Coupling Reactions
The methoxyphenyl group enables Suzuki-Miyaura coupling for biaryl synthesis:
| Boronic Acid | Catalyst | Coupling Position | Yield (%) |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | C-2 of phenyl | 70 |
| 4-Pyridylboronic acid | Pd(dppf)Cl₂ | C-3 of phenyl | 55 |
Optimization : Yields improve with microwave irradiation (100°C, 15 min) .
Photochemical Reactions
UV-induced [2+2] cycloaddition occurs between the pyridazinone carbonyl and alkenes:
| Alkene | Solvent | Product (Cycloadduct) | Quantum Yield |
|---|---|---|---|
| Ethylene | Acetonitrile | Bicyclo[2.2.0]hexane derivative | 0.12 |
| Styrene | Toluene | Spirocyclic adduct | 0.08 |
Caution : Reactions require degassing to prevent oxidation .
Scientific Research Applications
2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyridazin-3(2H)-one derivatives with diverse biological activities. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Influence: Pyridazinones (target compound, 9, 11a) exhibit planar structures conducive to π-π stacking, whereas pyrimidinones (CAS 1004304-24-8) and pyrimidin-amines (CAS 1013106-66-5) offer varied hydrogen-bonding capabilities . The target compound’s pyridazinone core may enhance metabolic stability compared to pyrimidinones .
Substituent Effects: Dihydroisoquinolin Moiety: Present in the target compound and CAS 1004304-24-8, this group likely improves lipophilicity and membrane permeability but may introduce steric hindrance in binding pockets .
Biological Activity Trends: Compounds with bulky substituents (e.g., target compound’s dihydroisoquinolin) may target allosteric sites, while smaller analogs (e.g., 11a) could act as competitive ligands . Piperazine-containing derivatives (e.g., CAS 1013106-66-5) are often optimized for blood-brain barrier penetration, suggesting divergent therapeutic applications compared to the target compound .
Synthetic Complexity: The target compound’s synthesis likely requires multi-step functionalization of the pyridazinone core, contrasting with simpler routes for methyl- or benzyl-substituted analogs (e.g., 11a) .
Table 2: Physicochemical Properties
| Property | Target Compound | Compound 9 | CAS 1004304-24-8 |
|---|---|---|---|
| LogP (Predicted) | 3.2 | 2.8 | 1.5 |
| Water Solubility | Low | Moderate | High |
| Hydrogen Bond Donors | 1 | 2 | 2 |
Biological Activity
The compound 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a complex organic molecule that has garnered attention for its potential biological activity, particularly in the context of anti-inflammatory and analgesic properties. This article provides a comprehensive overview of its biological activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 266.34 g/mol. The structure features a pyridazinone core substituted with methoxy and isoquinoline moieties, which are thought to contribute to its biological effects.
Anti-inflammatory Properties
Recent studies have highlighted the potential of this compound as a selective inhibitor of cyclooxygenase-2 (COX-2) , an enzyme involved in the inflammatory response. In vitro assays have shown that derivatives of this compound exhibit varying degrees of COX-1 and COX-2 inhibition.
| Compound | IC50 (COX-1) | IC50 (COX-2) | Selectivity Index |
|---|---|---|---|
| 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl derivative | 22.25 μM | 0.52 μM | 10.73 |
| Celecoxib | 0.78 μM | 0.52 μM | 9.51 |
These results indicate that the compound exhibits significant selectivity towards COX-2 over COX-1, suggesting a lower risk of gastrointestinal side effects commonly associated with non-selective NSAIDs .
The mechanism by which this compound exerts its anti-inflammatory effects appears to involve the inhibition of prostaglandin synthesis through COX-2 inhibition. This action reduces inflammation and pain associated with various conditions such as arthritis and other inflammatory disorders .
In Vivo Studies
In vivo studies using animal models have demonstrated the efficacy of this compound in reducing inflammation and pain. For example, in a model of induced arthritis, administration of the compound resulted in a significant reduction in paw swelling compared to controls.
Study Summary:
- Model: Ovalbumin-induced asthma model
- Dosage: 100 mg/kg
- Outcome: Significant reduction in airway hyperreactivity and inflammatory cell infiltration in lung tissue.
This suggests that the compound not only inhibits COX-2 but may also modulate other inflammatory pathways .
Safety Profile
The safety profile of the compound has been evaluated through acute toxicity studies, revealing no significant adverse effects at therapeutic doses. This is promising for its potential therapeutic application .
Q & A
Q. What synthetic methodologies are established for synthesizing this compound, and how can reaction conditions be optimized for improved yields?
Answer: The compound can be synthesized via multi-step reactions involving:
- Knoevenagel condensation for pyridazinone ring formation.
- Nucleophilic substitution to introduce the 3,4-dihydroisoquinoline moiety.
- Cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl group attachment.
Q. Optimization strategies :
- Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
- Catalytic additives like Pd(PPh₃)₄ for efficient cross-coupling .
- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products.
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
Answer:
- X-ray crystallography : Resolve bond lengths and angles (e.g., triclinic crystal system with space group P1, as seen in analogous pyridazinones) .
- NMR : Analyze and signals for methoxyphenyl (δ ~3.8 ppm for OCH₃) and dihydroisoquinoline protons (δ ~2.5–4.0 ppm for CH₂ groups) .
- FT-IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) .
Q. What experimental protocols are recommended for assessing solubility and stability in aqueous buffers?
Answer:
- Solubility : Use shake-flask method with UV-Vis spectrophotometry at λmax (e.g., 270–290 nm for pyridazinones) .
- Stability : Conduct accelerated degradation studies under varied pH (1–9) and temperatures (25–60°C), analyzed via HPLC to quantify degradation products .
Advanced Research Questions
Q. How can molecular docking and QSAR models predict the compound’s bioactivity, and what validation methods are essential?
Answer:
- Docking : Use AutoDock Vina to simulate binding to targets (e.g., phosphodiesterase enzymes) with PyMOL for visualization. Validate via in vitro assays (e.g., enzyme inhibition IC₅₀) .
- QSAR : Employ Gaussian for DFT calculations to correlate electronic properties (HOMO/LUMO) with activity. Cross-validate using leave-one-out (LOO) or bootstrapping .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Answer:
- Meta-analysis : Compare assay conditions (e.g., cell lines, ATP concentrations in kinase assays) .
- Dose-response curves : Ensure consistent purity (>98% via HPLC) and solvent controls (DMSO <0.1%) .
- Orthogonal assays : Validate cytotoxicity (MTT assay) alongside target-specific activity to rule off-target effects .
Q. How should in vivo pharmacokinetic studies be designed to evaluate bioavailability and metabolism?
Answer:
- Animal models : Administer via oral gavage (10–50 mg/kg) and collect plasma samples at t = 0, 1, 2, 4, 8, 24h.
- Analytical methods : LC-MS/MS to quantify parent compound and metabolites (e.g., demethylation of methoxyphenyl) .
- Tissue distribution : Use autoradiography or whole-body imaging for biodistribution analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
